N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide
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Description
N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide, also known by other names such as p-acetophenetide 2’-nitro and 4-ethoxy-2-nitro acetanilide, is a chemical compound with the molecular formula C10H12N2O4 . It has a molar mass of approximately 224.22 g/mol . The compound’s structure consists of an acetamide group attached to a 4-ethoxy-2-nitrophenyl ring.
Molecular Structure Analysis
The molecular structure of N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide includes an acetamide functional group linked to a 4-ethoxy-2-nitrophenyl ring. The compound’s InChIKey is OWIVDQQSRJCDPQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Scientific Research Applications
Corrosion Inhibition
A study by Mishra et al. (2018) investigated the effect of electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel acidic corrosion. The study found that methoxy (OCH3) substituents enhance inhibition efficiency, whereas nitro (NO2) decreases it. This research highlights the potential application of such compounds in corrosion inhibition in industrial contexts (Mishra et al., 2018).
Synthesis of Substituted Dibenz[b,f][1,4]oxazepine-11(10H)-ones
Samet et al. (2005) explored the synthetic utilization of polynitroaromatic compounds, including N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide, to prepare substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones. This process involves nucleophilic displacement of nitro groups, underscoring the role of such compounds in the synthesis of complex organic structures, potentially useful in pharmaceutical and chemical industries (Samet et al., 2005).
Development of Biosensors
A study by Karimi-Maleh et al. (2014) described the development of a biosensor based on a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This biosensor demonstrated potent electron mediating behavior, indicating the applicability of such compounds in the development of sensitive and specific biosensors for detecting various biological and chemical substances (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-2-24-12-6-7-13(14(9-12)18(22)23)16-15(19)10-4-3-5-11(8-10)17(20)21/h3-9H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGZBFCSVJJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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